8-hexyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound with the molecular formula C21H26O4. This compound belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
The synthesis of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the hexyl group: This step typically involves alkylation reactions using hexyl halides.
Attachment of the 2-oxopropoxy group: This can be done through etherification reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxopropoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways
Anticancer: Inhibition of cell proliferation and induction of apoptosis.
Antimicrobial: Disruption of microbial cell membranes and inhibition of essential enzymes.
Antioxidant: Scavenging of free radicals and protection against oxidative stress.
Comparison with Similar Compounds
8-Hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be compared with other similar compounds, such as:
8-Hexyl-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: This compound has a methoxy group instead of the oxopropoxy group, which may result in different chemical and biological properties.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate: This compound has a benzoylamino group, which may impart different biological activities.
These comparisons highlight the uniqueness of 8-hexyl-7-(2-oxopropoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one and its potential for various applications.
Properties
Molecular Formula |
C21H26O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8-hexyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H26O4/c1-3-4-5-6-8-15-11-18-16-9-7-10-17(16)21(23)25-20(18)12-19(15)24-13-14(2)22/h11-12H,3-10,13H2,1-2H3 |
InChI Key |
KVXYIOFQFBJKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
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